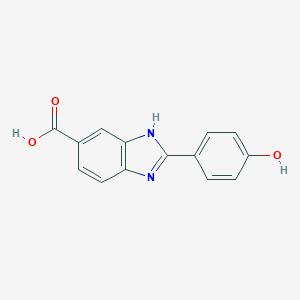

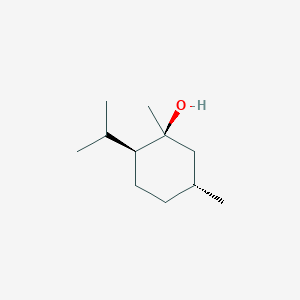

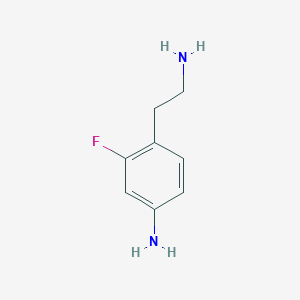

2-(4-羟基苯基)-3H-苯并咪唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid, typically involves the cyclization of o-phenylenediamines with carboxylic acids or their derivatives. For example, the synthesis and evaluation of novel benzimidazole derivatives as potential chemotherapeutic agents highlight methods like FTIR, 1H NMR, and mass spectroscopy for structure determination (Gowda et al., 2009). Similarly, synthesis involving salicylaldehyde through steps like hydroxymethylation and cyclization has been reported to produce benzimidazole compounds with notable fluorescence properties (Gu An-zhong, 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often confirmed using spectroscopic techniques such as 1H NMR, IR, and X-ray crystallography. The crystal structure analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provides insight into the arrangement of benzimidazole molecules and their interactions, highlighting the significance of hydrogen bonds in crystal packing (Yeong et al., 2018).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical transformations, including reactions with chloro and nitro groups, leading to a variety of derivatives with potential luminescence and complex-forming properties. The synthesis and chemical transformations of benzotriazole-4-carboxylic acid derivatives exemplify these reactions (Vasin et al., 2013). Another example is the functionalization of 1H-pyrazole-3-carboxylic acid, leading to N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, showcasing the versatility of benzimidazole derivatives in synthesizing a wide range of compounds (Yıldırım & Kandemirli, 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of benzimidazole derivatives, are crucial for their application in various fields. For example, the study of crystal structures and hydrogen bonding in ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provides valuable information about the physical characteristics of these compounds (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including reactivity, stability, and functional group transformations, are integral to their utility in various applications. The synthesis and evaluation of benzimidazole derivatives for antileukemic activity illustrate the chemical reactivity and potential therapeutic applications of these compounds (Gowda et al., 2009).

科学研究应用

5. Catalytic Synthesis of Diphenolic Acid

- Application Summary: Diphenolic acid, or 4,4-bis (4-hydroxyphenyl)pentanoic acid, represents one of the potentially most interesting bio-products obtainable from the levulinic acid supply-chain. It represents a valuable candidate for the replacement of bisphenol A, which is strongly questioned for its toxicological issues .

- Methods of Application: The synthesis involves the condensation reaction between phenol and levulinic acid and requires the presence of a Brønsted acid as a catalyst .

- Results: The future potential of adopting alkyl levulinates, instead of levulinic acid, as starting materials for the synthesis of new classes of biopolymers, such as new epoxy and phenolic resins and polycarbonates, is also briefly considered .

6. Biosynthesis of R-2-(4-Hydroxyphenoxy)propionic Acid

- Application Summary: R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) is a valuable intermediate, in particular for the preparation of phenoxypropionic acid herbicides .

- Methods of Application: R-HPPA could be biosynthesized through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases .

- Results: An efficient high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation was developed .

安全和危害

未来方向

属性

IUPAC Name |

2-(4-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-10-4-1-8(2-5-10)13-15-11-6-3-9(14(18)19)7-12(11)16-13/h1-7,17H,(H,15,16)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNKGDUQIIAXNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420618 |

Source

|

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid | |

CAS RN |

174533-98-3 |

Source

|

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

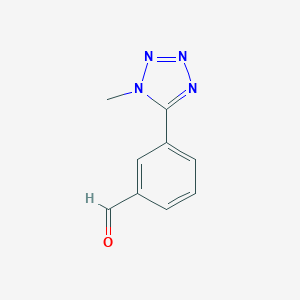

![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)

![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)

![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)